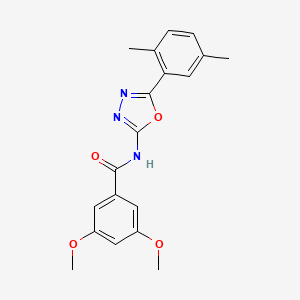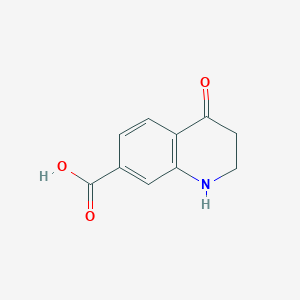
4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a derivative of tetrahydroquinoline . Tetrahydroquinoline derivatives are widespread in nature and possess unique biological properties . They are promising as intermediate products for the synthesis of various compounds .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves the reduction of quinoline derivatives . For example, the reduction of 2-alkyl-quinoline-4-carboxylic acids with Raney nickel in aqueous alkali was stereoselective, resulting in 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions. For instance, they can be reduced under different conditions, depending on the nature of the substituent in position 2 of the quinoline ring and the degree of substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is 191.18 .Scientific Research Applications
Antagonism of Glycine Site on NMDA Receptor
Research by Carling et al. (1992) indicates that 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, exhibit in vitro antagonist activity at the glycine site on the NMDA receptor. These compounds demonstrate the importance of a correctly positioned hydrogen-bond-accepting group at the 4-position for binding, suggesting common features between the glycine site and the neurotransmitter recognition (NMDA) site (Carling et al., 1992).
Antibacterial Activity
Studies by Glushkov et al. (1988) on 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, including compounds like oxolinic acid, norfloxacin, and cyprofloxacin, have revealed their significant antibacterial activity. These compounds are part of a search for new analogs of oxolinic acid with antibacterial properties (Glushkov et al., 1988).
Solid-State Melt Isomerization
A study by Martínez-Gudiño et al. (2019) investigates the eco-friendly equilibrated rearrangement of 2-oxo-3-indolyl acetic acids and 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives through a solid-state melt reaction. This research provides insight into the thermal rearrangement and its application in identifying compounds in mass spectrometry (Martínez-Gudiño et al., 2019).
Synthesis of Complex Structures
Rudenko et al. (2012) synthesized 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids. The study proposes a mechanism of their formation, demonstrating the potential for creating complex molecular structures (Rudenko et al., 2012).
Synthesis and Docking Studies
Hayani et al. (2021) synthesized new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives and conducted docking studies for protein database inhibitors, demonstrating their potential application in drug discovery (Hayani et al., 2021).
Anticancer Activity
Gaber et al. (2021) synthesized 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and found significant anticancer activity against the MCF-7 breast cancer cell line. This highlights the potential of these derivatives in cancer treatment (Gaber et al., 2021).
Molecular and Crystal Structures
Studies on the molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, as conducted by Rudenko et al. (2013), provide valuable data for understanding the physicochemical properties of these compounds (Rudenko et al., 2013).
Synthesis of Functionalized Compounds
Quintiliano and Silva (2012) developed a practical synthesis of a functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This methodology can be applied in the synthesis of complex organic compounds for various applications (Quintiliano & Silva, 2012).
Mechanism of Action
Future Directions
Tetrahydroquinoline derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Therefore, future research could focus on exploring new synthetic strategies and understanding the biological potential of these compounds.
Properties
IUPAC Name |
4-oxo-2,3-dihydro-1H-quinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-2,5,11H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGCJUTXCXSJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2660518.png)
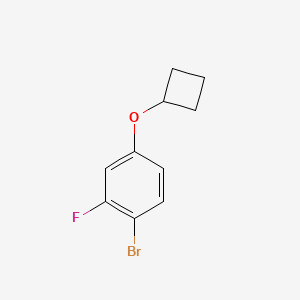

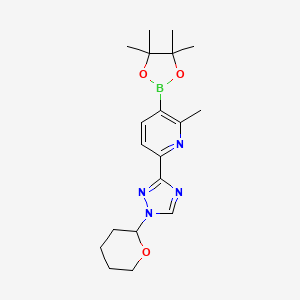
![N-(3-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2660522.png)
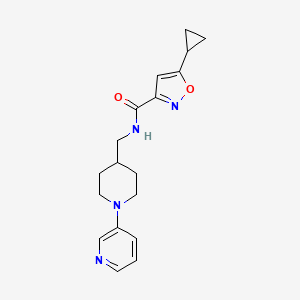
![(4-benzylpiperidino){5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazol-4-yl}methanone](/img/structure/B2660525.png)
![2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2660529.png)
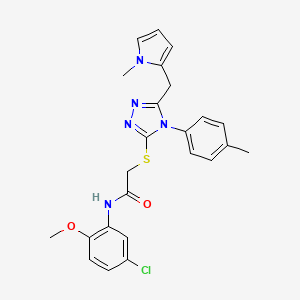
![4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2660534.png)
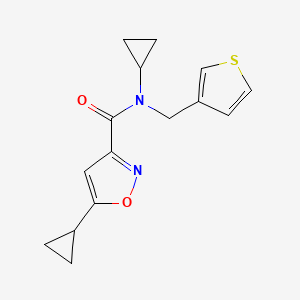
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2660538.png)
